(Z)-4-Oxo-7-decenal
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Overview
Description
(Z)-4-Oxo-7-decenal is an organic compound with the molecular formula C10H16O2 It is a type of aldehyde with a double bond in the Z-configuration and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-7-decenal can be achieved through several methods. One common approach involves the aldol condensation of 4-oxoheptanal with acetaldehyde under basic conditions, followed by selective hydrogenation to yield the desired product. Another method includes the oxidation of 7-decen-1-ol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Catalytic oxidation using supported metal catalysts, such as palladium or platinum, can be employed to achieve high yields and purity. The reaction conditions are optimized to ensure the selective formation of the Z-isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Oxo-7-decenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-hydroxy-7-decenal, using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-oxo-7-decanoic acid.
Reduction: 4-hydroxy-7-decenal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Oxo-7-decenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role as a signaling molecule. It has been found to interact with specific receptors in cells, influencing various biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mechanism of Action
The mechanism of action of (Z)-4-Oxo-7-decenal involves its interaction with specific molecular targets. It can bind to aldehyde dehydrogenase enzymes, modulating their activity. This interaction affects the metabolic pathways involving aldehydes and ketones, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Oxo-7-decenal: The E-isomer of 4-Oxo-7-decenal, which has different chemical properties due to the trans configuration of the double bond.
4-Oxo-2-decenal: Another isomer with the ketone group located at a different position on the carbon chain.
4-Hydroxy-7-decenal: The reduced form of (Z)-4-Oxo-7-decenal.
Uniqueness
This compound is unique due to its Z-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41031-87-2 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(Z)-4-oxodec-7-enal |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4,9H,2,5-8H2,1H3/b4-3- |
InChI Key |
PYCXUYULQFTHOD-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCC(=O)CCC=O |
Canonical SMILES |
CCC=CCCC(=O)CCC=O |
Origin of Product |
United States |
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